molecular formula C11H10F2OS B13651361 1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one

1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one

Cat. No.: B13651361
M. Wt: 228.26 g/mol
InChI Key: WWDORXZBXZHSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H10F2OS and a molecular weight of 228.26 g/mol This compound is characterized by the presence of a cyclopropyl group and a difluorophenylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3,4-difluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the difluorophenylthio group is replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to affect the permeability of cell membranes and disrupt the growth of fungal hyphae, leading to cell death . The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10F2OS

Molecular Weight

228.26 g/mol

IUPAC Name

1-cyclopropyl-2-(3,4-difluorophenyl)sulfanylethanone

InChI

InChI=1S/C11H10F2OS/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

WWDORXZBXZHSHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSC2=CC(=C(C=C2)F)F

Origin of Product

United States

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